molecular formula C13H17N3O8 B607165 DNP-PEG2-acid CAS No. 1353011-89-8

DNP-PEG2-acid

Cat. No. B607165
M. Wt: 343.29
InChI Key: ZZALENBFHFRJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DNP-PEG2-acid is a PEG linker containing a DNP and carboxylic acid moiety . DNP is involved in biological applications such as participating in ion transport across membranes . The terminal carboxylic acid can react with primary amines in the presence of EDC and HATU to form stable amide bonds .


Synthesis Analysis

The reactive groups on S1 and S2 (DNP-PEG2-acid) were protected with Boc and t-butyl groups to inhibit cross-reactivity during the synthesis . Compound S1 and S2 contained a reactive amine handle that allowed easy conjugation with the activated form of PEG2-DNP-carboxylic acid .


Molecular Structure Analysis

DNP-PEG2-acid contains total 41 bond(s); 24 non-H bond(s), 11 multiple bond(s), 12 rotatable bond(s), 5 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amine(s) (aromatic), 2 nitro group(s) (aromatic), 1 hydroxyl group(s), and 2 ether(s) (aliphatic) .


Chemical Reactions Analysis

DNP-PEG2-acid linker contains a DNP and carboxylic acid moiety. DNP is used to help understand the chemiosmotic and other membrane transport processes in biochemistry research. The terminal carboxylic acid readily reacts with primary and secondary amine under EDC, DCC, HATU or other amide coupling conditions to form a stable amide bond .


Physical And Chemical Properties Analysis

Polyethylene glycol is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags and crosslinkers with which it is incorporated as constituent chemical group .

Scientific Research Applications

  • Lipid Nanoparticles for siRNA or mRNA Delivery : DNP NMR spectroscopy has been used to structurally characterize lipid nanoparticles (LNPs) containing siRNA or mRNA. These LNPs, composed of ionizable cationic lipid, phospholipid, cholesterol, and PEG, form stable complexes with bioactive drugs like siRNA for extended periods, suggesting their potential in drug delivery applications (Viger‐Gravel et al., 2018).

  • Gene Delivery to Specific Organs : Highly compacted DNA nanoparticles (DNPs), made using PEG-linked poly-l-lysine, have shown efficient gene delivery to the brain, eyes, and lungs. These DNPs employ regulated trafficking mechanisms to target specific intracellular compartments, indicating their potential in targeted gene therapy (Kim et al., 2012).

  • Dextran-Based Nanoparticles for Hepatic Drug Delivery : Dextran-based nanoparticles (DNP), optionally PEGylated, have been evaluated for targeting myeloid cells in the liver. These DNPs show promise as liver-specific drug carriers without toxic side effects, highlighting their potential in clinical applications targeting liver macrophages (Foerster et al., 2015).

  • Gold Nanoparticles in Cancer Cell Imaging : Gold nanoparticles modified with thiol compounds, including PEG-SH, have been studied for their colloidal stability and potential applications in bioassays and cancer diagnostics. These nanoparticles exhibit enhanced stability in aqueous solutions, making them suitable for cancer cell imaging applications (Gao et al., 2012).

  • Lipid/Polymer Nanoparticles for siRNA Delivery to Lungs : Hybrid lipid-polymer nanoparticles (hNPs) have been studied for siRNA delivery to the lungs, particularly for cystic fibrosis treatment. These hNPs can overcome mucus and cellular lung barriers, indicating their potential in pulmonary delivery of siRNA for local treatment of lung diseases (Conte et al., 2022).

  • Vitamin D-Conjugated Nanoparticles for Bone Regeneration : Vitamin D-conjugated gold nanoparticles have been developed to enhance osteogenic differentiation of human adipose-derived stem cells. These nanoparticles show potential as functional nanomaterials for bone regeneration in tissue engineering (Nah et al., 2019).

  • Diatomite-Based Nanovectors for Drug Delivery : Diatomite nanoparticles (DNPs) have been biofunctionalized with PEG and cell-penetrating peptides for improved physicochemical properties, enhanced cellular uptake in cancer cells, and increased biocompatibility. These modified DNPs are promising for drug delivery applications in cancer therapy (Terracciano et al., 2015).

Safety And Hazards

DNP-PEG2-acid should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn .

Future Directions

DNP-PEG2-acid is a PEG linker containing a DNP and carboxylic acid moiety. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media . It is available for research purposes and inquiries for GMP-grade .

properties

IUPAC Name

3-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O8/c17-13(18)3-5-23-7-8-24-6-4-14-11-2-1-10(15(19)20)9-12(11)16(21)22/h1-2,9,14H,3-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZALENBFHFRJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DNP-PEG2-acid

Citations

For This Compound
2
Citations
PS Lai, SM Usama, LV Kiew, HB Lee, LY Chung… - Cancer Immunology …, 2022 - Springer
… The reactive groups on S1 and S2 (DNP-PEG2-acid) were protected with Boc and t-butyl groups to inhibit cross-reactivity during the synthesis. Compound S1 and S2 contained a …
Number of citations: 1 link.springer.com
MS Feigman, S Kim, SE Pidgeon, Y Yu, GM Ongwae… - Cell chemical …, 2018 - cell.com
While traditional drug discovery continues to be an important platform for the search of new antibiotics, alternative approaches should also be pursued to complement these efforts. We …
Number of citations: 32 www.cell.com

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